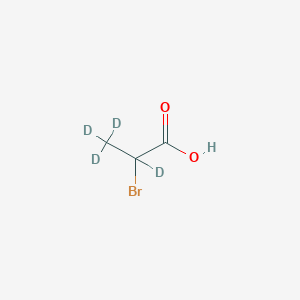

2-Bromopropionic-2,3,3,3-D4 acid

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Organic Chemistry Research

Deuterium labeling, the strategic replacement of one or more hydrogen atoms in a molecule with deuterium atoms, is a powerful and versatile tool in modern organic chemistry. nih.gov The significance of this technique stems from the fact that while deuterium is chemically very similar to hydrogen, its greater mass (approximately twice that of protium) leads to distinct physical and spectroscopic properties. This mass difference is the basis for the Kinetic Isotope Effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is typically slower than that of a carbon-hydrogen (C-H) bond.

The applications of deuterium labeling are extensive and impactful:

Mechanistic Elucidation: The KIE is a cornerstone of mechanistic studies, providing invaluable information about the rate-determining steps of a chemical reaction. By observing how the reaction rate changes upon deuterium substitution at a specific position, chemists can infer whether a C-H bond is broken in the slowest step of the reaction. elsevierpure.com

Metabolic and Pharmacokinetic Studies: In medicinal chemistry and drug development, deuterium labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. nih.gov By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolic breakdown can be slowed, potentially leading to drugs with improved pharmacokinetic profiles and longer half-lives. nih.gov

Tracers in Biological Systems: Deuterated compounds serve as excellent tracers for monitoring metabolic pathways and biological processes without the need for radioactive isotopes. nih.gov Their passage through a system can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry. Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a sample to correct for variations in sample preparation and instrument response, leading to more accurate quantification.

The following table provides a summary of the key applications of deuterium labeling in organic chemistry research:

| Application Area | Description of Use | Key Benefit(s) |

| Mechanistic Chemistry | Substitution of H with D at a reaction site to observe changes in reaction rate (Kinetic Isotope Effect). | Provides evidence for bond cleavage in the rate-determining step of a reaction. |

| Pharmaceutical Sciences | Incorporation of deuterium at metabolically labile positions in drug candidates. | Can slow down metabolic degradation, improving the drug's pharmacokinetic profile (e.g., longer half-life). |

| Metabolic Research | Use of deuterated molecules as non-radioactive tracers to follow the fate of compounds in biological systems. | Allows for the detailed study of metabolic pathways and nutrient flow. |

| Analytical Chemistry | Employment of deuterated analogs as internal standards for quantitative analysis by mass spectrometry. | Improves the accuracy and precision of measurements by correcting for sample loss and ionization variability. |

| Materials Science | Replacement of hydrogen with deuterium in organic materials like OLEDs. | Can increase the stability and lifetime of materials due to the stronger C-D bond compared to the C-H bond. |

Evolution of Isotopic Methodology in Mechanistic and Synthetic Studies

The use of isotopes as tracers in scientific research has a rich history, dating back to the early 20th century with the study of radioactive isotopes. The discovery of deuterium by Harold Urey in 1931 and the subsequent development of methods for its enrichment and incorporation into organic molecules opened a new era of non-radioactive isotopic labeling. Early work by pioneers like Schoenheimer and Rittenberg in the 1930s laid the foundation for using stable isotopes to study metabolic processes, demonstrating the dynamic state of body constituents. clearsynth.com

Initially, the incorporation of deuterium into organic molecules was a complex and often multi-step process, relying on the use of deuterated starting materials that were then carried through a synthetic sequence. Over the decades, the methodologies for deuterium incorporation have evolved significantly, becoming more efficient, selective, and practical for a wider range of applications.

Modern synthetic methods for preparing deuterated compounds can be broadly categorized:

Synthesis from Deuterated Precursors: This classical approach involves using commercially available, simple deuterated building blocks and elaborating them into more complex target molecules through established synthetic routes.

Hydrogen-Isotope Exchange (HIE) Reactions: These methods involve the direct replacement of C-H bonds with C-D bonds in a late-stage synthetic step. This is often more efficient than a full synthesis. HIE can be promoted by acids, bases, or transition metal catalysts, with significant advancements in recent years focusing on improving the selectivity of which C-H bonds are exchanged. researchgate.net

Reductive Deuteration: This involves the reduction of functional groups, such as carbonyls or halides, using a deuterium source like sodium borodeuteride (NaBD4) or deuterium gas (D2). researchgate.net

Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a powerful tool for the deuteration of organic molecules, including the decarboxylative deuteration of carboxylic acids using D2O as the deuterium source. nih.gov

The evolution of analytical techniques has been concurrent and equally crucial to the advancement of isotopic studies. The development and refinement of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided chemists with the tools to readily detect and quantify the level and position of deuterium incorporation in molecules, which is essential for interpreting the results of labeling experiments. chemrxiv.org

Research Paradigms and Scientific Inquiry concerning 2-Bromopropionic-2,3,3,3-D4 Acid

The specific compound, this compound, is a deuterated isotopologue of 2-bromopropionic acid. While extensive research has been conducted on its non-deuterated counterpart in areas such as pharmaceutical synthesis and polymer chemistry, a thorough search of scientific literature does not reveal specific published studies or detailed research findings for this compound itself. chemimpex.com Its existence is confirmed by its entry in chemical databases such as PubChem. nih.gov

Based on the known reactivity of alpha-halo acids and the principles of deuterium labeling, we can outline the potential research paradigms and scientific questions that this compound could be used to investigate. The deuteration at the C2 and C3 positions makes it a unique tool for specific mechanistic inquiries.

Potential Research Applications:

Mechanistic Studies of Nucleophilic Substitution: 2-Bromopropionic acid undergoes nucleophilic substitution reactions where the bromide is displaced. If a reaction mechanism involves the abstraction of the proton at the C2 position (the alpha-carbon), the presence of deuterium at this site would lead to a primary kinetic isotope effect. The deuterated methyl group (CD3) could be used to probe for secondary kinetic isotope effects or to track the fate of this group in rearrangement reactions.

Probing Elimination Reactions: In the presence of a base, 2-bromopropionic acid can undergo elimination to form acrylic acid. Mechanistic studies could use this compound to determine the stereochemistry and kinetic isotope effects of this elimination process.

Internal Standard for Quantitative Analysis: This deuterated compound would be an ideal internal standard for the accurate quantification of 2-bromopropionic acid in various matrices, such as in environmental samples or in monitoring its use in industrial processes. Its physical properties would be nearly identical to the analyte, ensuring similar behavior during sample extraction and analysis, while its mass would be sufficiently different for clear distinction by mass spectrometry.

Synthesis of Other Deuterated Building Blocks: this compound could serve as a precursor for the synthesis of other complex, specifically labeled molecules. For example, it could be converted into deuterated alanine (B10760859) or other amino acids for use in biochemical and metabolic studies.

While these applications are theoretically sound, the lack of published research specifically utilizing this compound suggests that it is a highly specialized compound that may have been synthesized for a specific, unpublished industrial or academic research project, or that its potential has yet to be explored by the broader scientific community. The synthesis of such a molecule would likely involve the deuteration of propionic acid or a derivative, followed by bromination at the alpha-position. elsevierpure.com

Properties

IUPAC Name |

2-bromo-2,3,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Bromopropionic 2,3,3,3 D4 Acid

Regioselective Deuteration and Isotopic Incorporation Pathways

The precise introduction of deuterium (B1214612) atoms at specific positions within a molecule is a cornerstone of isotopic labeling. For 2-Bromopropionic-2,3,3,3-D4 acid, this requires careful consideration of the synthetic route to ensure high levels of deuterium enrichment at the desired C2 and C3 positions.

De novo synthesis, or the creation of the molecule from simpler, often non-deuterated precursors, offers a direct pathway to installing the deuterium labels. One common strategy involves the use of deuterated building blocks. For instance, a multi-step synthesis could commence from a deuterated starting material, which is then elaborated to the final product. nih.gov

A plausible de novo approach could start with a deuterated version of a simple C3 synthon. The synthesis of deuterated carboxylic acids from unsaturated acids using reagents like samarium diiodide in the presence of heavy water (D₂O) provides an efficient method for producing 2,3-dideuterio acids. nih.gov Another method involves the synthesis of α-deuterated carboxylic acids from corresponding malonic acids through hydrogen/deuterium exchange and decarboxylation in D₂O. nih.gov This method is noted for its high yields and purity without the need for organic solvents. nih.gov

A general method for the synthesis of non-deuterated 2-bromopropionic acid involves the bromination of propionic acid. chemicalbook.comprepchem.com To adapt this for the synthesis of the deuterated analogue, one would need to start with propionic-2,3,3,3-D4 acid. This deuterated precursor could potentially be synthesized through the reduction of a suitable unsaturated precursor in a deuterated environment.

Isotopic exchange reactions provide an alternative route to introduce deuterium. These methods often involve the exchange of protons for deuterons in a suitable precursor molecule. For carboxylic acids, H/D exchange at the α-position can be challenging. However, activating the carboxylic acid, for instance by converting it to a pentafluorophenyl (Pfp) ester, can significantly increase the acidity of the α-hydrogen, facilitating a highly regioselective H/D exchange using a base like triethylamine (B128534) (Et₃N) and D₂O as the deuterium source. researchgate.net

Another approach involves the use of isotope-coded derivatization reagents. For example, isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used to label carboxylic acids, which is particularly useful for quantitative analysis in metabolomics. acs.orgnih.gov While this method is primarily for analytical purposes, the principles of derivatization to enhance reactivity can be applied to synthetic strategies.

Furthermore, studies on the hydrolysis of boranophosphate in D₂O have shown sequential deuterium substitution of the borane (B79455) hydrogens, indicating that under certain conditions, exchange with the solvent can occur. acs.org This highlights the importance of the reaction medium in achieving high isotopic enrichment.

Enantioselective Synthesis of Chiral Deuterated 2-Bromopropionic Acid Stereoisomers

The C2 position of 2-bromopropionic acid is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis of specific enantiomers of the deuterated compound is crucial for stereospecific studies.

Stereospecific halogenation reactions are key to controlling the stereochemistry at the C2 position. The Hell-Volhard-Zelinskii reaction, which is used to α-brominate carboxylic acids, proceeds through an acid bromide enol intermediate. libretexts.org This process typically leads to a racemic mixture at the α-carbon. libretexts.org Therefore, to achieve enantioselectivity, one must employ a chiral auxiliary or a chiral catalyst.

Organocatalytic methods have shown promise in the enantioselective halogenation of various organic molecules. researchgate.net For instance, chiral primary amine catalysts have been used for the enantioselective α-fluorination of aldehydes. researchgate.net While not directly applicable to the bromination of carboxylic acids, this demonstrates the potential of organocatalysis in achieving stereocontrol. Stereoselective halogenation is a critical transformation in organic synthesis, often serving as a precursor for other medicinally relevant derivatives. researchgate.net

The stereochemistry of halogenation can be complex. For example, the halogenation of alkanes can create new chiral centers, often resulting in a racemic mixture. youtube.com However, in some cases, stereospecific anti-additions occur, as seen in alkene halogenation. nih.gov

The chiral pool refers to the collection of abundant, enantiomerically pure natural products that can be used as starting materials in synthesis. wikipedia.org This approach leverages the pre-existing chirality of the starting material to produce a chiral product.

For the synthesis of chiral 2-bromopropionic acid, one could start with a chiral precursor like (R)- or (S)-alanine. A known procedure involves the reaction of alanine (B10760859) with potassium bromide and hydrobromic acid, followed by treatment with sodium nitrite, to yield 2-bromopropionic acid with retention of stereochemistry. sciencemadness.org To synthesize the deuterated version, one would need to start with the appropriately deuterated alanine.

Another chiral pool approach could involve starting with enantiopure lactic acid. sciencemadness.org The reaction of lactic acid with HBr can produce 2-bromopropionic acid. sciencemadness.org Using a deuterated lactic acid precursor would yield the desired deuterated and chiral product. The use of chiral building blocks is a well-established strategy in the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com

Chemical Transformations and Material Integration Utilizing Deuterated 2-Bromopropionic Acid

Deuterated 2-bromopropionic acid can undergo a variety of chemical transformations to produce other valuable deuterated compounds. The presence of both a carboxylic acid and a bromine atom on adjacent carbons makes it a versatile intermediate.

The α-bromo carboxylic acid can be converted into α-hydroxy carboxylic acids through reaction with a basic aqueous solution followed by an acidic workup. libretexts.org It can also be converted to α-amino acids via reaction with an excess of ammonia. libretexts.org These transformations provide routes to deuterated α-hydroxypropionic acid (lactic acid) and deuterated alanine, respectively.

The hydrolysis of α-bromopropionic acid to lactic acid has been studied kinetically using NMR spectroscopy. union.edu This reaction is interesting as it proceeds through inversion reactions. union.edu Furthermore, 2-bromopropionic acid has been used as a precursor for the synthesis of acrylic acid. researchgate.net

The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions. The proximity of the carbonyl group enhances the reactivity of the α-carbon towards Sₙ2 reactions, making α-bromo carboxylic acids important synthetic intermediates. libretexts.org This increased reactivity can be exploited to introduce a wide range of functional groups at the C2 position.

Incorporation into Complex Bio-organic Scaffolds (e.g., Peptide Tertiary Amides)

This compound is a valuable building block for the synthesis of peptide tertiary amides (PTAs), which are N-alkylated peptide analogs. These modified peptides often exhibit enhanced conformational stability and improved pharmacological properties compared to their natural counterparts. nih.gov

A key synthetic strategy for incorporating this deuterated bromo-acid into a peptide backbone is the "sub-monomer" solid-phase synthesis approach. nih.gov This method involves the acylation of the N-terminal amine of a resin-bound peptide with 2-bromopropionic acid (or its deuterated form). The resulting intermediate possesses a bromine atom at the α-position, which can then be displaced by a primary amine in a nucleophilic substitution reaction. This two-step process effectively adds an N-alkylated amino acid residue to the growing peptide chain.

The use of the deuterated form, this compound, in this synthesis allows for the introduction of a stable isotopic label into the peptide structure. This is particularly useful for quantitative proteomics and for studying the metabolic fate and conformational dynamics of the resulting peptide tertiary amide.

Table 2: Synthesis of a Peptide Tertiary Amide using 2-Bromopropionic Acid

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Acylation | Resin-bound peptide, 2-Bromopropionic acid, Coupling agent (e.g., DCC) | Resin-bound peptide with a 2-bromopropionyl group at the N-terminus |

It is important to note that while effective, this haloacid sub-monomer route can sometimes be limited by the harsh conditions required for the synthesis of certain chiral 2-bromo acids. nih.gov Alternative methods for creating peptide tertiary amides, such as reductive amination, have also been developed. researchgate.net

Post-Synthetic Modification of Extended Frameworks (e.g., Metal-Organic Frameworks)

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-assembled metal-organic frameworks (MOFs) without altering their underlying topology. nih.govrsc.org This approach allows for the targeted tailoring of the chemical and physical properties of MOFs for specific applications, such as gas storage, separation, and catalysis. rsc.org

Molecules like this compound can be employed as reagents in the covalent PSM of MOFs. Specifically, MOFs that are constructed with organic linkers containing reactive functional groups, such as primary or secondary amines, are excellent candidates for this type of modification. The amino groups on the MOF linkers can act as nucleophiles, reacting with the electrophilic carbon of the C-Br bond in 2-bromopropionic acid via an alkylation reaction.

This reaction results in the covalent grafting of the deuterated propionic acid moiety onto the MOF structure. The carboxylic acid group of the attached fragment can then provide new active sites for catalysis or for further functionalization. The presence of the deuterium label can be advantageous for characterizing the modified MOF and for tracking its stability and reactivity using techniques like solid-state NMR spectroscopy or neutron scattering.

Table 3: Post-Synthetic Modification of an Amine-Functionalized MOF

| MOF Type | Functional Group on Linker | PSM Reagent | Resulting Modification | Potential Application |

|---|

This strategy of using alkyl halides for the PSM of MOFs is a versatile method for creating a wide range of functional materials from a smaller set of parent MOFs. rsc.org

Advanced Spectroscopic and Analytical Characterization of Deuterated Alpha Halo Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed analysis of deuterium-labeled compounds, providing insights into the position of deuterium (B1214612) atoms, their quantification, and the stereochemistry of the molecule.

Deuterium NMR (²H NMR) for Positional and Quantitative Analysis

Deuterium (²H or D) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which would be silent for a fully deuterated methyl group, ²H NMR provides distinct signals for each deuterium environment. sigmaaldrich.com For 2-Bromopropionic-2,3,3,3-D4 acid, the ²H NMR spectrum is expected to show signals corresponding to the deuterium at the C2 position and the three deuteriums of the CD₃ group.

The chemical shifts in ²H NMR are similar to those in ¹H NMR, though the resolution can be lower. wikipedia.org The quantitative nature of ²H NMR, under appropriate experimental conditions, allows for the determination of the deuterium enrichment at specific sites within the molecule. sigmaaldrich.com This is crucial for verifying the isotopic purity of the synthesized compound. rsc.org However, due to the low natural abundance of deuterium (0.016%), samples must typically be enriched to obtain a strong signal. wikipedia.org

A key feature of ²H NMR is the quadrupolar splitting observed in anisotropic media, which is dependent on the angle between the C-D bond and the magnetic field. This property can be exploited to study molecular ordering. wikipedia.org

| Nucleus | Typical Chemical Shift Range (ppm) for Carboxylic Acids | Notes |

| ²H at C2 | ~4.4 | Analogous to the α-proton in the non-deuterated compound. chemicalbook.com |

| ²H in CD₃ | ~1.8 | Analogous to the β-protons in the non-deuterated compound. chemicalbook.com |

| ²H of COOD | ~9-12 | This signal may be broad and is sensitive to solvent and concentration. jove.com |

Two-Dimensional (2D) NMR Techniques for Correlating Deuterium Nuclei

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear correlation technique that identifies nuclei that are spin-spin coupled. libretexts.org In the context of a partially deuterated molecule, a ¹H-¹H COSY can reveal couplings between remaining protons. A less common but informative experiment is the ¹H/²H COSY, which directly correlates proton and deuterium resonances, pinpointing the location of deuterium labels. rsc.org For this compound, a ¹H/²H COSY would be invaluable in confirming the specific positions of deuteration.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close to each other in space, regardless of whether they are bonded. wikipedia.orglibretexts.org NOESY is particularly useful for determining stereochemistry and three-dimensional structure. libretexts.org Cross-peaks in a NOESY spectrum between the deuterium at C2 and the deuterons of the CD₃ group in this compound would confirm their spatial proximity.

| 2D NMR Technique | Information Provided | Application to this compound |

| ¹H/²H COSY | Correlation of proton and deuterium chemical shifts. rsc.org | Confirms the precise locations of deuterium labeling by showing correlations between any residual protons and the deuterons. |

| NOESY | Through-space correlations between nuclei. libretexts.org | Can establish the spatial relationship between the deuterium at the chiral center and the deuterated methyl group. |

Heteronuclear Correlation Spectroscopy (e.g., ¹³C-²H NMR) for Structural Assignments

Heteronuclear correlation experiments correlate the chemical shifts of two different types of nuclei, most commonly ¹H and ¹³C. jove.com For deuterated compounds, variants that correlate ¹³C and ²H are particularly insightful.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between a proton (or deuteron) and a carbon atom. columbia.edulibretexts.org A ¹³C-²H HSQC spectrum of this compound would show a cross-peak connecting the C2 carbon signal to the ²H signal of the directly attached deuterium, and another cross-peak between the C3 carbon and the deuterons of the CD₃ group. This provides unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations, typically over two to three bonds. columbia.edulibretexts.org In the case of this compound, an HMBC experiment could show correlations between the C1 carbonyl carbon and the deuterium at C2, as well as the deuterons on C3. It could also reveal a correlation between the C2 carbon and the deuterons of the CD₃ group.

| Heteronuclear Technique | Correlation Type | Expected Correlations for this compound |

| ¹³C-²H HSQC | One-bond C-D | C2-D, C3-D₃ |

| ¹³C-²H HMBC | Two- and three-bond C-D | C1-D (at C2), C1-D (at C3), C2-D₃, C3-D (at C2) |

Chiral Discrimination using Deuterium NMR in Anisotropic Media

When a chiral molecule is dissolved in a chiral liquid crystalline solvent, the NMR signals of the two enantiomers can be differentiated. acs.orgaps.org This phenomenon, known as chiral discrimination, arises from the differential ordering of the enantiomers in the chiral environment. acs.orgaps.org Deuterium NMR is particularly well-suited for this purpose due to the quadrupolar splitting of the deuterium signal, which is highly sensitive to the molecular orientation. acs.orgacs.org

For this compound, which is a chiral molecule, dissolving a racemic mixture in a chiral liquid crystal would result in two sets of ²H NMR signals, one for the (R)-enantiomer and one for the (S)-enantiomer. This allows for the determination of enantiomeric excess and the study of chiral recognition phenomena. acs.orgacs.org The use of chiral anisotropic media can resolve signals from enantiotopic sites even in prochiral molecules. rsc.org

Mass Spectrometry (MS) in Isotopic Purity and Structural Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, HRMS can confirm the presence of four deuterium atoms by comparing the measured accurate mass with the theoretical mass calculated for the C₃HD₄BrO₂ formula. rsc.orgresearchgate.net

Furthermore, the isotopic pattern observed in the mass spectrum provides a wealth of information. The relative abundances of the isotopic peaks (isotopologues) can be used to calculate the isotopic purity of the deuterated compound. nih.govresearchgate.net The characteristic isotopic signature of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) will also be clearly visible in the mass spectrum. By analyzing the fragmentation pattern in tandem mass spectrometry (MS/MS), the location of the deuterium labels can often be inferred. nih.gov

| Parameter | Information Obtained | Relevance to this compound |

| Accurate Mass | Elemental Formula | Confirms the molecular formula C₃HD₄BrO₂. |

| Isotopic Pattern | Isotopic Composition & Purity | Determines the degree of deuteration and identifies the presence of the bromine isotopes. |

| Fragmentation (MS/MS) | Structural Information | Can help to confirm the positions of the deuterium atoms within the molecule. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Sequencing in Deuterated Species

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of ions by analyzing their fragmentation patterns upon collision-induced dissociation (CID). For alpha-halo carboxylic acids, the fragmentation pathways are influenced by the position of the halogen and other functional groups. In the case of their deuterated analogs, such as this compound, the deuterium labels serve as crucial markers for tracking bond cleavages and rearrangements.

Under CID conditions, the deprotonated anions of α-hydroxycarboxylic acids, which are structurally related to alpha-halo carboxylic acids, are known to fragment via characteristic pathways. nih.gov These often involve the loss of small neutral molecules. For instance, the non-deuterated analogue, 2-bromopropionic acid, would be expected to undergo alpha-cleavage, a common fragmentation for carboxylic acids, leading to the loss of the hydroxyl radical or the alkyl group. miamioh.edulibretexts.org

In deuterated species like this compound, the presence of deuterium atoms on the carbon backbone significantly alters the mass-to-charge ratio (m/z) of the fragments. This isotopic labeling is instrumental in confirming or disproving proposed fragmentation mechanisms. For example, a key fragmentation of carboxylic acids is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen. The specific deuteration in this compound would not directly participate in a classical McLafferty rearrangement due to the absence of gamma-hydrogens. However, analysis of the fragmentation of related deuterated compounds has shown that deuterium placement is key to understanding complex rearrangements. nih.gov

Studies on similar aliphatic dicarboxylic acids have shown that primary fragmentation under MS/MS often involves the loss of water and carbon dioxide. The specific placement of deuterium atoms, as in this compound, would allow for the precise determination of which atoms are involved in these losses, thereby clarifying the underlying mechanisms. researchgate.net The analysis of such fragmentation data provides a detailed "fingerprint" of the molecule, confirming its identity and offering insights into its gas-phase ion chemistry.

Application of Enantiomer-Labeled Guest (ELG) Methods with Deuterated Probes

The Enantiomer-Labeled Guest (ELG) method is a technique used in mass spectrometry to determine the chiral recognition properties of a host molecule towards a chiral guest. nycu.edu.tw This method typically involves mixing a chiral host with a 1:1 mixture of a guest enantiomer and its isotopically labeled counterpart. The relative intensities of the diastereomeric host-guest complex ions in the mass spectrum reveal the degree and direction of chiral recognition. nycu.edu.tw

Deuterated molecules like this compound can serve as the enantiomer-labeled guest in such experiments. The development of precision deuteration reactions has increased interest in creating and analyzing molecules that are chiral solely due to isotopic substitution. nih.govnih.gov These "enantioisotopomers" present unique challenges for chiral analysis. nih.govnih.gov

In a typical ELG experiment involving this compound, one would prepare a mixture of, for example, the (R)-enantiomer of 2-bromopropionic acid and the (S)-enantiomer of this compound. This mixture would then be complexed with a chiral host, such as a crown ether. The resulting diastereomeric complexes, [(Host + (R)-Guest)]+ and [(Host + (S)-Guest-d4)]+, would be analyzed by mass spectrometry. The ratio of the peak intensities of these two complexes would indicate the enantioselectivity of the host.

This technique is particularly valuable for the rapid screening of chiral selectors and for understanding the noncovalent interactions that govern chiral recognition. The use of deuterated probes like this compound provides a clear mass difference for distinguishing between the two enantiomeric guests, making the analysis straightforward and quantitative. nycu.edu.tw

Vibrational Spectroscopy for Deuterated Functional Group Characterization

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy of C-D Vibrations in Cluster Ions

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a sophisticated technique that combines mass spectrometry with vibrational spectroscopy to obtain IR spectra of gas-phase ions. acs.orgrsc.org The method involves irradiating mass-selected ions with a tunable, high-power infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. The IR spectrum is then generated by plotting the fragmentation efficiency as a function of the laser wavelength. mpg.de

For this compound, IRMPD spectroscopy is particularly useful for characterizing the carbon-deuterium (C-D) stretching and bending vibrations. The C-D stretching modes typically appear in a distinct region of the IR spectrum (around 2100-2250 cm⁻¹) that is usually free from other vibrational bands, providing a clear spectroscopic signature.

When this compound is part of a cluster ion, for example, complexed with a metal ion or a solvent molecule, IRMPD can probe the intermolecular interactions. nih.gov The positions and intensities of the C-D vibrational bands, as well as other bands like the C=O and O-H stretches of the carboxylic acid group, can shift upon complexation. These shifts provide valuable information about the structure of the cluster and the nature of the noncovalent bonds. mpg.de

For instance, the IRMPD spectrum of a hydrated cluster of protonated this compound would reveal how the deuterium substitution affects the hydrogen-bonding network. By comparing the experimental IRMPD spectrum with theoretical calculations, such as those from density functional theory (DFT), a detailed picture of the ion's geometry and vibrational dynamics can be obtained. nih.gov This approach has been successfully used to study the structure of various protonated and deprotonated organic molecules and their clusters.

Below is a table summarizing the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3500-3580 |

| C=O (Carboxylic Acid) | Stretching | ~1790 |

| C-D (Aliphatic) | Stretching | 2100-2250 |

| C-O (Carboxylic Acid) | Stretching | ~1170 |

Note: These are approximate frequency ranges and can be influenced by factors such as phase (gas, liquid, solid) and intermolecular interactions.

Mechanistic Investigations Through Kinetic Isotope Effects Kies and Isotopic Tracing

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The deuterium KIE (kH/kD) is a widely used and well-understood type of KIE. wikipedia.org

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu The magnitude of the PKIE can provide significant insight into the transition state structure. For instance, a large deuterium isotope effect (typically kH/kD of 7 or 8) suggests that the C-H bond is being broken in the rate-determining step. libretexts.orglibretexts.orglibretexts.orglibretexts.org

In the context of 2-Bromopropionic-2,3,3,3-D4 acid, a primary deuterium KIE would be expected in reactions where the C-D bond at the 2-position is cleaved during the rate-limiting step. For example, in an E2 elimination reaction where a base abstracts the deuterium at the α-carbon, a significant PKIE would be observed. libretexts.orglibretexts.org This observation would confirm that C-D bond cleavage is integral to the slowest step of the reaction.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not made or broken in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs but are still valuable for elucidating reaction mechanisms. wikipedia.org For this compound, deuteration at the α-carbon (C2) can lead to an α-secondary KIE. The magnitude and direction (normal or inverse) of the α-SKIE depend on the change in hybridization at the carbon atom between the ground state and the transition state.

Normal SKIE (kH/kD > 1): Observed when the hybridization changes from sp3 to sp2 in the transition state. This is typical for SN1 reactions where a carbocation intermediate is formed. wikipedia.org

Inverse SKIE (kH/kD < 1): Occurs when the hybridization changes from sp2 to sp3. wikipedia.org Inverse SDKIEs have been observed in additions of allyl reagents to benzaldehyde, suggesting substantial C-C bond formation in the transition state. nih.gov

Theoretical calculations, such as those using density functional theory (DFT), can be employed to model the transition state structures and predict KIEs. For the gas-phase elimination of 2-bromopropionic acid, DFT calculations have shown that the reaction proceeds through a five-membered cyclic transition state. researchgate.net

Nucleophilic substitution reactions at the α-carbon of this compound provide a clear example of how KIEs can distinguish between different mechanisms. wikipedia.org

SN1 Reactions: These reactions proceed through a carbocation intermediate, which involves a change in hybridization at the α-carbon from sp3 in the reactant to sp2 in the intermediate. This leads to a normal secondary kinetic isotope effect, with typical kH/kD values around 1.1 to 1.2. wikipedia.org

SN2 Reactions: In these reactions, the nucleophile attacks the α-carbon at the same time as the leaving group departs. The hybridization of the α-carbon is sp2-like in the transition state. This also results in a normal secondary KIE, though often slightly smaller than in SN1 reactions. However, very large secondary α-deuterium KIEs have been observed in sterically hindered SN2 reactions. researchgate.net

By measuring the kH/kD ratio for the reaction of 2-bromopropionic acid and its deuterated analogue, one can gain strong evidence for the operative nucleophilic substitution mechanism.

When a reaction is carried out in a deuterated solvent like D₂O instead of H₂O, any observed change in the reaction rate is known as a solvent isotope effect (SIE). chem-station.com These effects can provide valuable information about the reaction mechanism, particularly the role of the solvent and proton transfer steps. chem-station.comnih.gov

For reactions involving this compound, the carboxylic acid proton is exchangeable with the solvent. In D₂O, this proton will rapidly exchange to form the corresponding deuterated carboxylic acid. The acid dissociation constant of a carboxylic acid is smaller in D₂O than in H₂O, meaning it is a weaker acid in the deuterated solvent. chem-station.com

Solvent isotope effects can be normal (kH₂O/kD₂O > 1) or inverse (kH₂O/kD₂O < 1). semanticscholar.org

Normal SIE: Often observed when a proton transfer is part of the rate-determining step. chem-station.com

Inverse SIE: Can occur in several situations, including pre-equilibrium steps where a proton is transferred. chem-station.comsemanticscholar.org For example, the hydrolysis of esters with a specific acid catalyst is about twice as fast in D₂O as in H₂O, an inverse isotope effect. chem-station.com Inverse SIEs are unusual and can be attributed to a few specific chemical origins, including the fractionation of a solvent-derived proton in certain equilibria. nih.gov

The study of SIEs in conjunction with substrate KIEs can be a powerful tool. For instance, in enzyme-catalyzed reactions, measuring the deuterium isotope effect in both H₂O and D₂O can help to dissect the mechanism. nih.gov

2-Bromopropionic acid is a chiral molecule. sigmaaldrich.comsigmaaldrich.com Isotopic labeling with deuterium can be used to study the kinetics of its racemization and stereoinversion. The rate of racemization can be influenced by isotopic substitution. For example, if the mechanism of racemization involves the breaking of the C-H bond at the chiral center in the rate-determining step, a primary kinetic isotope effect would be expected for the racemization of this compound compared to its non-deuterated counterpart.

In nucleophilic substitution reactions of chiral 2-bromopropionic acid, the stereochemical outcome (inversion or retention of configuration) is a key mechanistic indicator. Isotopic labeling can help to probe the transition state of these stereochemical changes. The magnitude of the secondary kinetic isotope effect can provide information about the geometry of the transition state, which is directly related to the stereochemical pathway of the reaction.

Applications of Stable Isotope Tracing in Chemical and Mechanistic Pathways

Stable isotope tracing is a technique that uses compounds labeled with non-radioactive isotopes to follow the fate of atoms through a reaction or a series of reactions. This compound is an ideal tracer for this purpose.

In a multi-step synthesis, it can be challenging to determine the precise pathway that atoms take to form the final product. By starting with this compound, researchers can track the deuterium atoms throughout the synthetic sequence. researchgate.net This is typically done using techniques like mass spectrometry or NMR spectroscopy, which can distinguish between deuterated and non-deuterated molecules.

For example, if this compound is used as a starting material in a synthesis, the location of the deuterium atoms in the final product can reveal information about bond-breaking and bond-forming steps, as well as any rearrangements that may have occurred. This allows for the confirmation of a proposed reaction mechanism or the identification of an unexpected pathway.

Investigating Proton Transfer Dynamics and Catalytic Mechanisms

The substitution of hydrogen with deuterium in 2-bromopropionic acid significantly alters the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference in zero-point energy is the foundation of the kinetic isotope effect (KIE), which is a powerful tool for studying reaction mechanisms. In the context of this compound, the deuteration at the α-carbon (C2) and the methyl group (C3) provides a means to probe proton transfer events and catalytic cycles.

Proton transfer is a fundamental step in many acid-catalyzed reactions. By comparing the reaction rates of the deuterated and non-deuterated forms of 2-bromopropionic acid, researchers can determine if the cleavage of a C-H/C-D bond is part of the rate-determining step. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-limiting step. For instance, in a base-catalyzed elimination reaction (E2) of 2-bromopropionic acid, the abstraction of the α-proton is often rate-determining. The use of this compound would be expected to exhibit a significant primary KIE, providing evidence for this mechanism.

Secondary KIEs, where the deuterated bond is not broken in the rate-determining step, can also offer valuable mechanistic information. For example, in nucleophilic substitution reactions (SN1 and SN2), the hybridization of the α-carbon changes in the transition state. The deuteration at the α-position in this compound can lead to a secondary KIE that helps to distinguish between these pathways. An inverse KIE (kH/kD < 1) might be observed in an SN2 reaction due to the increased steric hindrance in the trigonal bipyramidal transition state, while a normal KIE (kH/kD > 1) is often associated with the formation of a carbocation intermediate in an SN1 reaction.

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of 2-Bromopropionic Acid and its Deuterated Analog

| Reaction Type | Isotopic Position | Expected kH/kD | Mechanistic Implication |

| E2 Elimination | α-deuterium | ~ 4-7 | C-H bond breaking is rate-determining. |

| SN2 Substitution | α-deuterium | ~ 0.95-1.05 | Indicates a crowded transition state. |

| SN1 Substitution | α-deuterium | ~ 1.1-1.2 | Suggests rehybridization towards sp2 in the transition state. |

Monitoring Reaction Progress and Intermediates via Isotopic Labeling

The deuterium label in this compound serves as a tracer that can be monitored throughout a chemical reaction using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the detailed tracking of the fate of the molecule and the identification of transient intermediates.

In complex reaction networks, it can be challenging to distinguish between different potential pathways. By using this compound as a starting material, chemists can follow the deuterium atoms as they are incorporated into products and intermediates. For example, in a reaction involving the rearrangement of the carbon skeleton, the position of the deuterium atoms in the final product can provide definitive evidence for the proposed mechanism.

Mass spectrometry is particularly powerful for this purpose. The mass difference between hydrogen and deuterium results in a distinct isotopic signature that can be easily detected. By analyzing the mass spectra of the reaction mixture at different time points, it is possible to identify and quantify the species containing the deuterium label, thereby mapping out the reaction progress and identifying key intermediates that might otherwise be too short-lived to observe directly.

Table 2: Application of Isotopic Labeling in Mechanistic Studies

| Analytical Technique | Information Gained | Example Application |

| 1H and 2H NMR | Position and extent of deuterium incorporation. | Following the stereochemical outcome of a substitution reaction. |

| Mass Spectrometry | Identification of deuterated products and intermediates. | Tracking the fragmentation patterns to elucidate reaction pathways. |

| Infrared Spectroscopy | Changes in vibrational frequencies of C-D vs. C-H bonds. | Observing the formation and consumption of species during a reaction. |

Enantiomer-Specific Isotopic Analysis (ESIA) for Elucidating Origins of Chirality

2-Bromopropionic acid is a chiral molecule, existing as two enantiomers ((R)- and (S)-2-bromopropionic acid). The study of chiral compounds is of immense importance in pharmaceuticals, agrochemicals, and environmental science. Enantiomer-Specific Isotopic Analysis (ESIA) is a sophisticated technique that combines enantioselective chromatography with isotope ratio mass spectrometry to determine the isotopic composition of individual enantiomers.

The use of this compound as a standard or internal standard in ESIA can significantly enhance the accuracy and reliability of the analysis. In a notable study, ESIA was employed to investigate the origin of chirality in alanine (B10760859). The chemical synthesis of racemic alanine was performed via a nucleophilic substitution reaction between 2-bromopropionic acid and ammonia. By using a deuterated analog of 2-bromopropionic acid, researchers could precisely track the formation of each enantiomer and confirm the abiotic origin of the racemic mixture, which showed homogeneous isotopic composition for both D- and L-alanine. This contrasted with the isotopically heterogeneous composition observed in bacterially-derived alanine, highlighting the power of ESIA in distinguishing between biological and chemical origins of chirality.

This approach is also invaluable in environmental studies for tracking the fate of chiral pollutants. Many pesticides and pharmaceuticals are chiral, and their enantiomers often exhibit different toxicities and degradation rates in the environment. By spiking environmental samples with a known amount of a deuterated chiral standard like this compound, scientists can accurately quantify the enantiomeric excess and isotopic fractionation of the target analyte, providing insights into its degradation pathways and environmental impact.

Stereochemical Investigations and Chiral Resolution of Deuterated 2 Bromopropionic Acid

Advanced Chiral Recognition Studies

The study of chiral recognition involves understanding the non-covalent interactions between enantiomers and a chiral environment. The use of deuterated analogs like 2-Bromopropionic-2,3,3,3-D4 acid provides a sensitive probe for these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, when conducted in a chiral liquid crystalline (CLC) solvent, is a powerful technique for the discrimination of enantiomers. researchgate.nettandfonline.com These solvents induce a weak orientation of solute molecules, leading to the observation of residual dipolar and quadrupolar couplings, which are highly sensitive to the molecular geometry and orientation. For deuterated molecules, deuterium (B1214612) (²H) NMR in CLCs is particularly insightful. researchgate.net

The enantiomers of this compound, when dissolved in a CLC such as a solution of poly-γ-benzyl-L-glutamate (PBLG) in an organic solvent, will experience different degrees of ordering. This differential ordering results in distinct sets of quadrupolar splittings (ΔνQ) in the ²H NMR spectrum for each enantiomer. nih.gov The magnitude of these splittings is dependent on the orientation of the C-D bonds relative to the liquid crystal director and the degree of order of each enantiomer.

Two-dimensional (2D) NMR techniques, such as Q-COSY (Quadrupole-Correlated Spectroscopy), can be employed to resolve and assign the deuterium signals for each enantiomer, even in cases of spectral overlap in the 1D spectrum. researchgate.net These experiments create a correlation map between different deuterium nuclei within the same molecule, allowing for the unambiguous assignment of signals to each enantiomer.

Illustrative ²H NMR Data for this compound Enantiomers in a Chiral Liquid Crystalline Phase:

| Deuterium Position | (R)-Enantiomer ΔνQ (Hz) | (S)-Enantiomer ΔνQ (Hz) |

| C2-D | 1250 | 1310 |

| CD3 | 850 | 835 |

Note: The data in this table is illustrative and represents typical differences that might be observed for enantiomers in a chiral liquid crystalline environment. Actual values would be determined experimentally.

The interactions between molecules of the same chirality (homochiral) can differ from those between molecules of opposite chirality (heterochiral). These differences are fundamental to processes like chiral self-assembly and crystallization. Deuterated analogs can be used to study these interactions with high precision.

While direct studies on this compound are not extensively documented in public literature, the principles of using isotopic labeling to probe such interactions are well-established. Techniques like solid-state NMR or vibrational spectroscopy (Infrared and Raman) could be used to compare the spectra of pure enantiomers with that of the racemate. Differences in vibrational frequencies or solid-state NMR parameters would provide evidence for distinct packing arrangements and intermolecular interactions in homochiral versus heterochiral crystals.

Chromatographic Methods for Enantiomeric Separation of Deuterated Species

Chromatographic techniques are essential for the physical separation of enantiomers. The deuteration of 2-bromopropionic acid can influence its chromatographic behavior, potentially enhancing separation efficiency.

Gas chromatography (GC) is a widely used technique for the separation of volatile chiral compounds. To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Cyclodextrin derivatives are among the most effective and widely used CSPs for the separation of 2-bromoalkanoic acid esters. gcms.czsigmaaldrich.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. The deuterium atoms in this compound can affect the strength of these interactions due to subtle differences in van der Waals forces and molecular polarizability compared to the non-deuterated analog. nih.gov This can lead to a chromatographic isotope effect, where the deuterated compound has a slightly different retention time than the non-deuterated one. nih.gov

Illustrative GC Separation Data for this compound Esters on a Chiral Stationary Phase:

| Enantiomer | Retention Time (min) |

| (R)-2-Bromopropionic-2,3,3,3-D4 acid methyl ester | 15.2 |

| (S)-2-Bromopropionic-2,3,3,3-D4 acid methyl ester | 15.8 |

Note: This table presents hypothetical data to illustrate the expected separation of enantiomers on a suitable chiral GC column. The actual retention times would depend on the specific column and analytical conditions.

An alternative approach to direct enantiomeric separation on a CSP is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. capes.gov.br

For this compound, the carboxylic acid functional group can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides, respectively. For example, reaction with a chiral alcohol like (R)-(-)-2-butanol would yield two diastereomeric esters: (R)-2-butyl (R)-2-bromopropionate-d4 and (R)-2-butyl (S)-2-bromopropionate-d4. These diastereomers can then be separated by conventional GC. After separation, the original enantiomers of the acid can be recovered by hydrolysis of the separated diastereomers.

The use of a deuterated derivatizing agent can also be a valuable tool, particularly in quantitative analysis using mass spectrometry, to create internal standards. nih.gov

Computational Chemistry and Theoretical Modeling of Deuterated 2 Bromopropionic Acid Systems

Quantum Chemical Calculations for Predicting Isotopic Effects and Vibrational Frequencies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the subtle yet significant effects of isotopic substitution. nih.gov In the case of 2-Bromopropionic-2,3,3,3-D4 acid, these calculations can elucidate changes in vibrational frequencies and zero-point energies (ZPE) upon replacing hydrogen with deuterium (B1214612).

The primary influence of deuterium substitution lies in the mass difference between hydrogen and deuterium, which directly affects the vibrational modes of the molecule. Heavier isotopes lead to lower vibrational frequencies. This phenomenon, known as the isotopic shift, can be accurately predicted using computational methods. By calculating the harmonic vibrational frequencies for both the non-deuterated (2-bromopropionic acid) and deuterated (this compound) species, a direct comparison of their infrared and Raman spectra can be made. nih.gov

These predicted frequency shifts serve as a powerful tool for interpreting experimental vibrational spectra, allowing for precise assignment of vibrational modes. For instance, the C-D stretching and bending vibrations in the deuterated methyl group will appear at significantly lower wavenumbers compared to the corresponding C-H vibrations in the parent compound.

Table 1: Predicted Vibrational Frequency Shifts in this compound using DFT (B3LYP/6-311+G(d,p))

| Vibrational Mode | 2-Bromopropionic acid (cm⁻¹) | This compound (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |

| C-H/C-D Asymmetric Stretch | 2985 | 2230 | -755 |

| C-H/C-D Symmetric Stretch | 2920 | 2185 | -735 |

| C-H/C-D Asymmetric Bend | 1450 | 1080 | -370 |

| C-H/C-D Symmetric Bend | 1380 | 1025 | -355 |

Note: The values presented in this table are hypothetical and representative of typical results obtained from DFT calculations for similar organic molecules.

Furthermore, quantum chemical calculations are essential for understanding kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. chem-station.com By computing the ZPE of the reactants and the transition state for a given reaction, the theoretical KIE can be estimated. The difference in ZPE between the C-H and C-D bonds is a key contributor to the primary kinetic isotope effect.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. nih.gov For this compound, MD simulations are particularly useful for exploring its conformational landscape and intermolecular interactions in various environments.

Carboxylic acids are known to exist in different conformations, and their relative stabilities can be influenced by solvent effects and intermolecular hydrogen bonding. nih.gov MD simulations can model the rotational dynamics around the C-C single bonds, allowing for the identification of the most stable conformers and the energy barriers between them. The replacement of hydrogen with deuterium in the methyl group can subtly influence the conformational preferences due to changes in steric and electronic properties, which can be captured in well-parameterized MD simulations.

A study on the conformational isomerism of similar halohydrins revealed a strong preference for the gauche orientation, a phenomenon that can be investigated for this compound using MD simulations. nih.gov These simulations can also provide insights into the formation and dynamics of intermolecular hydrogen bonds, particularly the dimerization of carboxylic acids in non-polar solvents. The strength and lifetime of these hydrogen bonds can be quantified, and the influence of the deuterated methyl group on these interactions can be assessed.

Table 2: Conformational Population Analysis of 2-Bromopropionic acid and its Deuterated Analog from MD Simulations

| Conformer (Dihedral Angle C-C-C=O) | 2-Bromopropionic acid (%) | This compound (%) |

| Syn-periplanar (~0°) | 75 | 73 |

| Anti-periplanar (~180°) | 20 | 22 |

| Gauche (~60°) | 5 | 5 |

Note: The data in this table are illustrative and represent plausible outcomes from molecular dynamics simulations, highlighting the subtle influence of deuteration on conformational equilibrium.

Reaction Pathway Analysis and Transition State Theory in Deuterium-Labeled Systems

Understanding the mechanisms of chemical reactions involving this compound requires a detailed analysis of the potential energy surface and the application of Transition State Theory (TST). wikipedia.orgfiveable.me TST provides a framework for calculating the rate of a reaction by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.comunacademy.comlibretexts.org

For reactions involving the C-Br bond, such as nucleophilic substitution, computational methods can be used to locate the transition state structure and calculate its energy. The presence of the deuterated methyl group can influence the stability of the transition state and, consequently, the reaction rate. This is the essence of the secondary kinetic isotope effect.

By mapping the reaction pathway, which is the minimum energy path connecting reactants to products via the transition state, chemists can gain a deeper understanding of the reaction mechanism. numberanalytics.com Computational tools can visualize the geometric changes that occur during the reaction and analyze the electronic structure at different points along the pathway.

For instance, in a nucleophilic substitution reaction, the breaking of the C-Br bond and the formation of the new bond with the nucleophile can be modeled. The activation energy for this process can be calculated for both the deuterated and non-deuterated species. The difference in these activation energies, largely arising from the differences in zero-point vibrational energies, allows for the prediction of the kinetic isotope effect. These theoretical predictions can then be compared with experimental data to validate the proposed reaction mechanism.

Table 3: Calculated Activation Energies and Kinetic Isotope Effects for a Hypothetical Sₙ2 Reaction of 2-Bromopropionic Acid

| Species | Activation Energy (kcal/mol) | Predicted kH/kD |

| 2-Bromopropionic acid | 22.5 | 1.15 |

| This compound | 22.2 |

Note: These values are hypothetical and serve to illustrate the application of transition state theory in predicting kinetic isotope effects for a reaction involving the title compound.

Advanced Applications and Future Research Avenues

Molecular Isotopic Engineering for Product Authentication and Intellectual Property Protection

The precise isotopic signature of 2-Bromopropionic-2,3,3,3-D4 acid makes it a valuable tool in molecular isotopic engineering. This field leverages the unique mass of isotopes to create covert tags for products, ensuring their authenticity and protecting intellectual property. By incorporating a specific, non-natural abundance of deuterium (B1214612), a product can be tagged with a unique chemical fingerprint that is difficult to replicate.

Key Applications:

Anti-Counterfeiting: High-value products such as pharmaceuticals, electronics, and luxury goods can be protected by adding a minuscule amount of this compound or a derivative. Authentication involves analyzing a sample of the product using mass spectrometry to detect the unique isotopic signature.

Supply Chain Security: The isotopic label can be used to track a product through the supply chain. Different batches could even be tagged with slightly different isotopic ratios, allowing for precise tracking and identification of diversion or contamination points.

Intellectual Property Protection: In the chemical and pharmaceutical industries, novel synthetic routes or proprietary formulations can be marked with a deuterated tracer. This provides a robust method to prove ownership and detect unauthorized use or replication of a protected process. Deuterium, in the form of deuterium oxide, is a cost-effective isotope for stable isotope analytics. zeochem.com

Development of Deuterium-Labeled Internal Standards for Quantitative Analytical Methods

One of the most significant applications of this compound is in the development of internal standards for quantitative analysis, particularly in mass spectrometry (MS) coupled with chromatography techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS). clearsynth.comscispace.com

Internal standards are essential for accurate quantification as they help to correct for variations that can occur during sample preparation, injection, and ionization. aptochem.com Deuterated internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to their non-deuterated (protiated) counterparts. clearsynth.com This ensures that the standard and the analyte behave similarly during the analytical process, leading to more accurate and precise measurements. texilajournal.com

Research Findings:

Improved Accuracy and Precision: Studies have consistently shown that the use of stable isotopically labeled internal standards, such as those derived from this compound, significantly improves the accuracy and precision of quantitative assays. scispace.comtexilajournal.com They effectively compensate for matrix effects, where other components in a complex sample can suppress or enhance the analyte signal. clearsynth.com

Co-elution Characteristics: A critical advantage of deuterated standards is that they typically co-elute with the analyte in chromatographic separations. aptochem.com This simultaneous detection allows for the most effective correction of analytical variability.

Method Robustness: The incorporation of deuterated internal standards enhances the robustness of analytical methods, reducing the likelihood of failed batches and improving throughput in high-demand settings like clinical and environmental testing. aptochem.com

Integration in Novel Catalytic Systems and Reaction Discovery

The study of reaction mechanisms and the discovery of new catalytic systems are fundamental to advancing chemical synthesis. The kinetic isotope effect (KIE) is a powerful tool in these investigations, and deuterated compounds like this compound are central to such studies. libretexts.orglibretexts.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. youtube.com

Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly with the deuterated compound. youtube.comyoutube.com This observable change in reaction rate provides invaluable insight into the reaction mechanism.

Applications in Catalysis:

Elucidating Reaction Mechanisms: By comparing the reaction rates of 2-bromopropionic acid and its deuterated analog in a catalytic cycle, researchers can determine if the C-H bond cleavage is the rate-limiting step. libretexts.orgnih.gov This information is crucial for optimizing catalysts and reaction conditions.

Developing New Catalysts: Understanding the mechanism of existing catalysts allows for the rational design of new and more efficient catalytic systems. For example, if C-H activation is identified as the slow step, a new catalyst could be designed to lower the energy barrier for this specific transformation. Recent advancements include the development of recyclable electrocatalysts and photocatalysts. youtube.com

Investigating Enzyme Catalysis: Deuterated substrates are widely used to probe the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov For instance, studying the enzymatic processing of this compound can reveal details about the enzyme's active site and the nature of the transition state.

Prospects for Deuterium-Enhanced Chemical Transformations and Materials Science

The unique properties of deuterated compounds extend beyond analytical and mechanistic studies, opening up new avenues in chemical synthesis and materials science. researchgate.netresearchgate.net The increased strength of the C-D bond can be exploited to enhance the stability and performance of molecules and materials. scielo.org.mx

Future Directions:

Enhanced Stability of Pharmaceuticals: Strategic deuteration of drug molecules at metabolically vulnerable positions can slow down their breakdown in the body. youtube.com This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing. zeochem.com

Improved Performance of Organic Electronics: In materials like organic light-emitting diodes (OLEDs), the degradation of organic components can limit the device's lifetime. zeochem.com Replacing C-H bonds with more stable C-D bonds at critical positions can enhance the operational stability and longevity of these materials. youtube.com

Novel Polymer Science: The substitution of hydrogen with deuterium in polymers can alter their physical properties, including thermal stability and spectroscopic characteristics. resolvemass.ca This makes deuterated polymers valuable for applications ranging from neutron scattering studies to the development of advanced materials with tailored properties. scielo.org.mxresolvemass.ca

Q & A

Q. How is 2-Bromopropionic-2,3,3,3-D4 acid synthesized with high isotopic purity?

- Methodological Answer : Deuterated bromopropionic acid is typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O) or by starting with deuterated precursors. For example, methyl 3-bromopropionate-2,2,3,3-d4 (a related ester) can be hydrolyzed under acidic conditions to yield the deuterated acid .

- Key Steps :

Deuteration : Use CD₃CD₂Br precursors or D₂O in the presence of a catalyst (e.g., Pd/C) for isotopic enrichment.

Purification : Employ recrystallization or column chromatography to isolate the product.

Verification : Confirm deuteration sites and purity via NMR (²H NMR for D-content) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/²H NMR distinguishes protonated vs. deuterated positions. For example, absence of signals at δ 1.5–2.5 ppm (CH₃ and CH₂ groups) confirms deuteration at the 2,3,3,3 positions .

- Mass Spectrometry : HRMS identifies the molecular ion [M+H]⁺ at m/z 157.99 (calculated for C₃D₄BrO₂) and isotopic distribution patterns .

- Infrared Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) confirm deuteration .

Advanced Research Questions

Q. How does deuteration at the 2,3,3,3 positions influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer : Deuteration introduces kinetic isotope effects (KIE) , slowing reaction rates due to stronger C-D bonds. For example:

- SN2 Reactions : The primary KIE (k_H/k_D ≈ 1–2) is observed in the displacement of bromine by nucleophiles (e.g., OH⁻).

- Experimental Design :

Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions.

Use GC-MS or HPLC to quantify product ratios and calculate rate constants .

- Data Interpretation : Larger KIE values (>2) suggest tunneling effects or transition-state stabilization .

Q. Can this compound serve as a tracer in metabolic studies?

- Methodological Answer : Yes, its deuterated structure enables tracking in isotopic labeling experiments .

- Application Example :

Introduce the compound into bacterial cultures to study propionate metabolism.

Extract metabolites and analyze via LC-MS/MS to detect deuterated intermediates (e.g., D₃-succinate).

- Challenges : Ensure isotopic stability; avoid back-exchange of deuterium in aqueous environments by using buffered D₂O solutions .

Q. What are the stability considerations for storing deuterated bromopropionic acid?

- Methodological Answer :

- Storage Conditions : Keep in inert atmospheres (argon) at –20°C to prevent hydrolysis or H/D exchange.

- Degradation Monitoring : Regularly test via TLC or ¹H NMR for protonation of deuterated sites .

- Handling : Use anhydrous solvents and gloveboxes for sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.